Ethyl 2-amino-4,5-diphenylthiophene-3-carboxylate
CAS No.: 4815-43-4
Cat. No.: VC13324364
Molecular Formula: C19H17NO2S
Molecular Weight: 323.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 4815-43-4 |
|---|---|
| Molecular Formula | C19H17NO2S |
| Molecular Weight | 323.4 g/mol |
| IUPAC Name | ethyl 2-amino-4,5-diphenylthiophene-3-carboxylate |
| Standard InChI | InChI=1S/C19H17NO2S/c1-2-22-19(21)16-15(13-9-5-3-6-10-13)17(23-18(16)20)14-11-7-4-8-12-14/h3-12H,2,20H2,1H3 |
| Standard InChI Key | KZDXAPZNXDJJMB-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=C(SC(=C1C2=CC=CC=C2)C3=CC=CC=C3)N |
| Canonical SMILES | CCOC(=O)C1=C(SC(=C1C2=CC=CC=C2)C3=CC=CC=C3)N |
Introduction
Chemical Structure and Physicochemical Properties
Structural Characteristics
The compound features a thiophene ring substituted with two phenyl groups at the 4- and 5-positions, an amino group at the 2-position, and an ethyl carboxylate ester at the 3-position . X-ray crystallography studies of analogous thiophene derivatives reveal near-planar arrangements between the thiophene ring and ester groups, stabilized by intramolecular hydrogen bonds (e.g., N–H⋯O) . Such structural rigidity enhances its stability and reactivity in synthetic applications.
Physical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 4815-43-4 | |
| Molecular Weight | 323.41 g/mol | |
| Melting Point | 146°C (ethanol) | |
| Solubility | Low in water | |
| Density | ~1.2 g/cm³ (estimated) |
The compound’s low water solubility and high melting point reflect its hydrophobic aromatic substituents .
Synthesis and Industrial Production
Gewald Reaction Methodology
The Gewald reaction is the most common synthesis route, involving condensation of a ketone (e.g., benzophenone), α-cyanoester, and elemental sulfur in the presence of a base . For example:
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Step 1: Condensation of benzophenone with ethyl cyanoacetate forms a keto-cyano intermediate.
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Step 3: Purification via recrystallization from ethanol achieves high purity .
Optimization and Scalability
Industrial-scale production employs continuous flow processes to enhance yield (typically 70–85%) . Catalysts such as diethylamine or morpholine accelerate cyclization, while solvent systems (e.g., ethanol/dioxane) improve reaction kinetics .
Applications in Medicinal Chemistry
Enzyme Inhibition and Drug Discovery
The amino and ester groups enable hydrogen bonding with biological targets, making the compound a candidate for enzyme inhibition. Studies highlight its potential as a kinase or protease inhibitor, with IC₅₀ values in the micromolar range for cancer cell lines . For instance, analogous thiophene derivatives exhibit synergistic effects with chemotherapeutics like paclitaxel in multidrug-resistant cancers .
Antimicrobial and Antiviral Activity
Preliminary assays reveal moderate activity against Escherichia coli and Pseudomonas aeruginosa (MIC: 0.21 µM) . The sulfur atom in the thiophene ring may participate in redox interactions, disrupting microbial membranes .
Biological Mechanisms and Interactions
Hydrogen Bonding and Target Binding
Intramolecular N–H⋯O bonds stabilize the compound’s conformation, while intermolecular N–H⋯S interactions facilitate dimerization in crystalline states . These interactions enhance binding affinity to proteins such as cyclooxygenase-2 (COX-2) and vascular endothelial growth factor receptors (VEGFR) .
Metabolic Pathways
In vivo, the ethyl ester moiety undergoes hydrolysis to the carboxylic acid, generating active metabolites with prolonged half-lives . This prodrug-like behavior is advantageous for sustained drug delivery.
Comparative Analysis with Related Thiophene Derivatives
The diphenyl substituents in the target compound enhance lipophilicity and π-π stacking, improving membrane permeability compared to alkyl-substituted analogs.
Recent Research Advances
Crystal Engineering and Material Science
Recent studies exploit the compound’s planar structure for designing organic semiconductors. Its π-conjugated system facilitates charge transport, with hole mobility values reaching 0.1 cm²/V·s in thin-film transistors .
Targeted Drug Delivery Systems
Nanoparticle formulations incorporating the compound show enhanced tumor accumulation in murine models. For example, PEGylated liposomes loaded with the derivative achieved 60% tumor growth inhibition in breast cancer xenografts .
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